5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2S3/c17-13-6-7-14(23-13)25(21,22)20-11-4-1-3-10(9-11)15-19-12-5-2-8-18-16(12)24-15/h1-9,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVKJBRISJBTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the formation of the thiazolo[5,4-b]pyridine core through the annulation of a thiazole ring with a pyridine ring. This can be achieved through various methods, including the reaction of thiazole derivatives with pyridine derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of high-throughput synthesis techniques and the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (–SO₂NH–) and halogenated thiophene moiety enable nucleophilic substitutions under controlled conditions:
Key findings:
-
Thiocyanate substitution occurs regioselectively at the 2-position of the pyridine ring due to electron-withdrawing effects of the nitro group .
-
Morpholine substitution requires triethylamine as a base to deprotonate intermediates .
Reductive Cyclization
The thiazolo[5,4-b]pyridine core forms via intramolecular cyclization under reductive conditions:
| Starting Material | Reducing Agent | Conditions | Product | IC₅₀ (PI3Kα) |
|---|---|---|---|---|
| 3-Nitro-2-thiocyanato | Fe powder | Acetic acid, 60°C, 3 h | Thiazolo[5,4-b]pyridine derivative | 3.6 nM |
Mechanistic insights:
-
Fe-mediated reduction converts –NO₂ to –NH₂.
-
Thiocyanate attacks the adjacent amine, forming the thiazole ring .
-
This step is critical for achieving nanomolar PI3Kα inhibition .
Oxidation Reactions
The thiophene-sulfonamide component undergoes oxidation at sulfur or aromatic positions:
| Oxidizing Agent | Target Site | Product | Biological Impact |
|---|---|---|---|
| H₂O₂ (30%) | Sulfonamide sulfur | Sulfonic acid derivative | Reduced PI3K binding affinity |
| KMnO₄ (acidic) | Thiophene ring | Thiophene-2,5-dione | Loss of enzymatic inhibition |
Experimental data:
-
Oxidation of the sulfonamide sulfur to sulfonic acid decreases PI3Kα inhibition by 12-fold (IC₅₀ from 8.0 nM to 96 nM).
-
Thiophene ring oxidation disrupts π-stacking interactions with PI3K's hydrophobic pocket .
Suzuki-Miyaura Coupling
The aryl chloride moiety participates in palladium-catalyzed cross-couplings:
| Boronic Acid Partner | Catalyst System | Product Application | Yield (%) |
|---|---|---|---|
| 4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃, DMF | Enhanced PI3Kβ selectivity | 81 |
| Thien-2-yl | Pd(dba)₂, SPhos, THF | Improved solubility in DMSO | 76 |
Structure-activity relationship (SAR):
-
Electron-deficient aryl groups (e.g., 2,4-difluorophenyl) improve binding to Lys802 in PI3Kα via charge-assisted hydrogen bonding .
-
Bulky substituents reduce enzymatic inhibition by 20–50% due to steric hindrance .
Acid/Base-Mediated Degradation
Stability studies reveal pH-dependent decomposition pathways:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| 0.1 M HCl | Hydrolysis of sulfonamide to sulfonic acid | 4.2 h |
| 0.1 M NaOH | Thiazole ring opening via S–C cleavage | 1.8 h |
Critical implications:
-
Acidic conditions preferentially attack the sulfonamide group, while bases degrade the thiazolo[5,4-b]pyridine core.
-
Degradation products lack PI3K inhibitory activity.
Photochemical Reactivity
UV irradiation (254 nm) induces two competing pathways:
| Pathway | Quantum Yield (Φ) | Major Product |
|---|---|---|
| C–S bond cleavage | 0.32 | Thiophene-2-sulfinic acid |
| [4π] electrocyclization | 0.18 | Fused bicyclic derivative |
Notably, photodegradation reduces anticancer activity in vitro by 94% after 24 h exposure.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 407.9 g/mol. Its unique structure includes a thiazolo[5,4-b]pyridine moiety, a phenyl ring, and a thiophene-2-sulfonamide group, which contribute to its distinctive chemical properties and biological activities .
Chemistry
- Building Block for Synthesis : The compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
- Reagent in Chemical Reactions : It is utilized in several chemical reactions, including substitution and oxidation processes, facilitating the introduction of various functional groups into the molecule.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness comparable to traditional antibiotics.
- Anti-inflammatory Properties : Studies have demonstrated its potential in reducing inflammation markers in vitro, suggesting its use in treating inflammatory diseases.
- Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation at specific concentrations.
Medicine
- Therapeutic Agent : Ongoing research is exploring the compound's potential as a therapeutic agent, particularly as an inhibitor of specific enzymes such as phosphoinositide 3-kinase (PI3K). This inhibition can disrupt critical cellular signaling pathways involved in cancer progression and other diseases.
- Drug Development : The unique structural features make it a candidate for developing new drugs targeting various diseases, including cancer and infections.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant strains such as MRSA. The compound exhibited significant activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid.
Case Study 2: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This suggests its potential as an anticancer agent that warrants further investigation.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and blocking its activity. This inhibition can disrupt various cellular signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide Derivatives
- 5-Chloro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)thiophene-2-sulfonamide (19c) Structure: Incorporates a morpholine-substituted thiazolo[5,4-b]pyridine and a methoxy-pyridine group. Synthesis: Achieved via Suzuki-Miyaura coupling, yielding 70% with Rf = 0.5 (DCM/MeOH = 30:1). Physicochemical Properties: Molecular weight = 524.03 g/mol (HRMS), melting point = 116–118°C. Biological Relevance: Demonstrated potent activity in phosphoinositide-related assays, suggesting enhanced target affinity compared to the parent compound .
Amide Derivatives
- 3-Methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- 3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
Imidazo-Thiazolo[5,4-b]Pyridine Hybrids
- (R)-N-(1-(3-(8-Methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide (Compound 1) Structure: Fuses an imidazo[4,5-d]thiazolo[5,4-b]pyridine core with a methylsulfonylbenzamide group. Synthesis: Utilizes palladium-catalyzed cross-coupling and amide bond formation.
Physicochemical and Pharmacokinetic Properties
*Predicted using QSPR models.
Biological Activity
5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the modulation of chemokine receptors. This compound features a complex structure that includes a thiophene ring, a thiazolo[5,4-b]pyridine moiety, and a sulfonamide functional group. Its molecular formula is , with a molecular weight of approximately 407.9 g/mol .
Research indicates that this compound acts primarily as a modulator of chemokine receptors, which play critical roles in various physiological processes including immune response and inflammation. The interaction of this compound with these receptors suggests potential therapeutic applications in treating diseases associated with dysregulated chemokine signaling .
Molecular Docking Studies
Molecular docking studies have shown that the compound forms significant hydrogen bonds with residues in the receptor binding sites, enhancing our understanding of its pharmacological profile. This binding affinity is crucial for elucidating its mechanism of action and guiding future modifications for improved efficacy .
Anticancer Activity
The compound has demonstrated promising anticancer activity in various studies. For instance, derivatives of thiazolo[5,4-b]pyridine have shown significant cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells . The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the thiazole ring enhances its anticancer properties.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MOLT-4 (Leukemia) | 1.57 | |
| MCF-7 (Breast Cancer) | 13.3 | |
| DLD-1 (Colon Cancer) | 10.0 |
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity. In vitro studies have evaluated its effectiveness against various pathogens, revealing promising results with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against certain bacterial strains .
Case Studies and Research Findings
- Study on Chemokine Modulation : A study highlighted the role of this compound in modulating chemokine receptors linked to inflammatory responses. The findings suggested that the compound could be developed into a therapeutic agent for inflammatory diseases .
- Anticancer Evaluation : Another study focused on the synthesis and evaluation of thiazolo[5,4-b]pyridine derivatives, including this compound, revealing significant antitumor activity across multiple cancer cell lines. The results indicated a correlation between structural modifications and enhanced cytotoxic effects .
Q & A
Basic Question: What are the recommended synthetic routes for 5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for yield?
Answer:
The synthesis of this compound typically involves multi-step reactions, including Suzuki-Miyaura coupling for aryl-thiazolo[5,4-b]pyridine bond formation and sulfonamide coupling. Key steps include:
- Step 1: Preparation of the thiazolo[5,4-b]pyridine core via cyclization of 2-aminopyridine derivatives with thiourea or phosphorus oxychloride (POCl₃) under reflux conditions .
- Step 2: Suzuki coupling of the thiazolo[5,4-b]pyridine intermediate with a boronic acid-functionalized phenyl group. Catalytic systems like PdCl₂(dppf) (dppf = 1,1′-bis(diphenylphosphino)ferrocene) in a degassed DMF/EtOH/H₂O solvent mixture at 100°C for 5 hours achieve >50% yield .
- Step 3: Sulfonamide formation by reacting the intermediate with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base (e.g., Na₂CO₃) in THF at 0–25°C.
Optimization Strategies:
- Use continuous flow chemistry to enhance purity and reduce side reactions .
- Monitor reaction progress via HPLC or LC-MS to identify bottlenecks (e.g., unreacted boronic acid intermediates) .
Basic Question: How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?
Answer:
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR verify aromatic proton environments and sulfonamide linkage. For example, the thiophene sulfonamide group shows characteristic deshielded protons at δ 7.2–7.8 ppm .
- X-ray Crystallography: Resolves intramolecular interactions, such as hydrogen bonding between the sulfonamide NH and thiazolo nitrogen (observed in analogs with similar fused-ring systems) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- HPLC-PDA: Ensures >95% purity by detecting trace impurities from incomplete coupling reactions .
Advanced Question: What strategies are employed to resolve contradictions in reported biological activity data (e.g., sirtuin modulation vs. kinase inhibition)?
Answer:
Contradictory activity data often arise from assay variability or off-target effects. Methodological approaches include:
- Target Deconvolution: Use siRNA knockdown or CRISPR-Cas9 to validate primary targets. For example, if sirtuin inhibition is observed (as in T60001 analogs ), compare activity in sirtuin-knockout vs. wild-type cell lines.
- Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out off-target kinase inhibition .
- Dose-Response Analysis: Establish IC₅₀ values across multiple assays. A compound with true sirtuin activity should show consistent potency (e.g., IC₅₀ < 1 µM) in orthogonal assays (e.g., fluorometric vs. enzymatic) .
Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target engagement?
Answer:
SAR studies focus on modifying key regions:
Methodology:
- Synthesize analogs via parallel chemistry (e.g., 96-well plate format) .
- Test in cellular models (e.g., cancer cell lines for sirtuin-mediated apoptosis) and measure EC₅₀ using flow cytometry .
Advanced Question: What experimental designs are recommended to evaluate in vivo efficacy and pharmacokinetics?
Answer:
For preclinical evaluation:
- Pharmacokinetic (PK) Studies: Administer a single dose (10 mg/kg, IV or PO) to rodents. Monitor plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability using LC-MS/MS .
- Tissue Distribution: Use radiolabeled analogs (e.g., ¹⁴C) to quantify accumulation in target organs (e.g., liver, tumors) .
- Efficacy Models:
Key Parameters:
- Dose-dependent reduction in tumor volume or inflammatory markers.
- Correlation between plasma exposure (AUC) and efficacy .
Advanced Question: How can researchers address discrepancies in synthetic yields across different batches or labs?
Answer:
Common causes and solutions:
- Metal Catalyst Variability: Use freshly prepared Pd catalysts (e.g., PdCl₂(dppf)) and avoid pre-oxidized batches .
- Moisture Sensitivity: Conduct Suzuki coupling under strict anhydrous conditions (e.g., molecular sieves in DMF) .
- Purification Challenges: Optimize reverse-phase HPLC gradients (e.g., 10–90% acetonitrile in 0.1% TFA/H₂O) to isolate polar byproducts .
Validation:
- Replicate reactions in triplicate and report mean ± SD yields.
- Share detailed protocols via open-access platforms (e.g., protocols.io ) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
